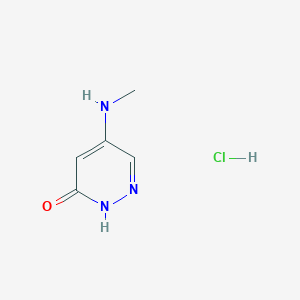

5-(Methylamino)-2,3-dihydropyridazin-3-one hydrochloride

Descripción

Propiedades

IUPAC Name |

4-(methylamino)-1H-pyridazin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.ClH/c1-6-4-2-5(9)8-7-3-4;/h2-3H,1H3,(H2,6,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYGJBICWUHTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=O)NN=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-(Methylamino)-2,3-dihydropyridazin-3-one hydrochloride is a nitrogen-containing heterocyclic compound with notable biological activities. Its structural features contribute to its interactions with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of 5-(Methylamino)-2,3-dihydropyridazin-3-one hydrochloride is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. The compound has been identified as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . By inhibiting PDE4, this compound can enhance the levels of these second messengers, leading to various therapeutic effects.

Therapeutic Applications

- Anti-inflammatory Effects : Due to its PDE4 inhibitory activity, 5-(Methylamino)-2,3-dihydropyridazin-3-one hydrochloride shows promise in treating inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis .

- Neuroprotective Properties : The compound has been investigated for its potential neuroprotective effects, particularly in conditions like multiple sclerosis and other neurodegenerative diseases .

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, although further research is necessary to elucidate its mechanism and efficacy .

In Vitro Studies

In vitro assays have demonstrated that 5-(Methylamino)-2,3-dihydropyridazin-3-one hydrochloride can effectively inhibit the growth of certain cancer cell lines. For instance, studies have reported significant antiproliferative activity against A-431 and Jurkat cells, with IC50 values indicating potency comparable to established chemotherapeutics .

Case Studies

A notable case study involved the use of this compound in a model of inflammatory bowel disease (IBD). Administration of 5-(Methylamino)-2,3-dihydropyridazin-3-one hydrochloride resulted in reduced inflammation markers and improved histological scores in animal models . This underscores the compound's potential as a therapeutic agent in IBD management.

Interaction with Biological Molecules

The compound interacts with various biomolecules, influencing enzyme activities and gene expression. For example:

- Enzyme Modulation : It has been shown to modulate the activity of enzymes involved in metabolic pathways, potentially altering cellular metabolism and signaling .

- Cell Signaling : By increasing cAMP levels through PDE4 inhibition, it can affect pathways related to inflammation and cell proliferation .

Dosage and Toxicity

Research indicates that the biological effects of 5-(Methylamino)-2,3-dihydropyridazin-3-one hydrochloride are dose-dependent. While low doses may provide beneficial effects, higher concentrations can lead to toxicity, including hepatotoxicity and nephrotoxicity in animal models . Therefore, careful consideration of dosing regimens is crucial for therapeutic applications.

Comparative Analysis

To understand the unique properties of 5-(Methylamino)-2,3-dihydropyridazin-3-one hydrochloride, a comparison with similar compounds is essential:

| Compound Name | PDE Inhibition | Anticancer Activity | Anti-inflammatory Effects |

|---|---|---|---|

| 5-(Methylamino)-2,3-dihydropyridazin-3-one hydrochloride | Yes | Moderate | Yes |

| Other PDE4 Inhibitors | Yes | Varies | Yes |

| Traditional Chemotherapeutics | No | High | Limited |

Comparación Con Compuestos Similares

Substitution Patterns and Molecular Characteristics

The table below highlights key structural and molecular differences between the target compound and its analogs:

*Calculated based on formula C₅H₈ClN₃O.

Key Observations :

- Steric and Electronic Profiles: Bulky substituents, such as the aminopyrrolidinyl group in the C₈H₁₂Cl₂N₄O analog, reduce reactivity but may improve target specificity in biological systems .

- Solubility : Hydroxy-substituted derivatives (e.g., 4-Chloro-5-hydroxy-2,3-dihydropyridazin-3-one) exhibit higher aqueous solubility due to polar functional groups .

Métodos De Preparación

Cyclocondensation of Hydrazines with 1,2-Dicarbonyl Compounds

A widely accepted approach involves the condensation of methylhydrazine with suitable diketones or keto esters to form the dihydropyridazinone ring system. This method proceeds via the formation of hydrazone intermediates followed by intramolecular cyclization.

- Reaction Conditions: Typically carried out in ethanol or other polar solvents under reflux.

- Catalysts: Acidic or neutral media; sometimes assisted by ultrasound or microwave irradiation to enhance reaction rates.

- Yields: Moderate to high (60-90%).

This approach is consistent with the Schmidt-Druey synthesis pathway, which is a classic method for pyridazinone formation.

Domino Hydrohydrazination and Condensation

This method involves the reaction of methylhydrazine with α,β-unsaturated carboxylic acid derivatives (e.g., 4-pentynoic acid) in the presence of zinc chloride as a Lewis acid catalyst.

- Key Features: One-pot process combining hydrohydrazination and cyclization.

- Advantages: Operational simplicity, moderate to good yields.

- Example: Synthesis of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one by Karolin AlexIn et al. demonstrates this strategy, which can be adapted for methylamino substitution.

Salt Formation: Hydrochloride Preparation

The hydrochloride salt of 5-(Methylamino)-2,3-dihydropyridazin-3-one is typically obtained by treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution).

- Procedure: Dissolve the free base in a minimal amount of solvent, add HCl gas or concentrated HCl solution dropwise, followed by crystallization.

- Purpose: Enhances compound stability, solubility, and handling properties.

Detailed Research Findings and Data

Notes on Reaction Mechanisms and Optimization

- Tautomerization: Pyridazinones exhibit tautomerism between keto and enol forms, which can influence reactivity and product stability. Direct and indirect hydrogen transfer mechanisms have been proposed during synthesis and purification steps.

- Microwave-Assisted Synthesis: Some studies report microwave-assisted cyclization to reduce reaction times and improve purity, applicable to pyridazinone derivatives.

- Catalyst Recyclability: Ionic liquid catalysts such as [bmim]Br-AlCl3 have demonstrated recyclability and environmental benefits in multicomponent syntheses.

- Substituent Effects: Electron-withdrawing or donating groups on the hydrazine or diketone components can significantly affect yields and reaction rates.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(Methylamino)-2,3-dihydropyridazin-3-one hydrochloride, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves cyclization of substituted pyridazine precursors followed by methylamine introduction and HCl salt formation. For example, describes a similar dihydrochloride synthesis using aqueous HCl (1.0 M) at 50°C, achieving a clear solution for crystallization . Optimization strategies include:

- Temperature control : Heating to 50°C improves solubility and reaction homogeneity.

- Acid stoichiometry : Adjusting HCl equivalents ensures complete protonation without excess degradation.

- Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) enhances purity.

Reference structural analogs in and for guidance on halogenated pyridazinone synthesis .

Advanced: How can researchers resolve discrepancies in NMR data during structural elucidation of dihydropyridazinone derivatives?

Methodological Answer:

Contradictions in NMR signals (e.g., proton splitting patterns) may arise from tautomerism or conformational flexibility. Strategies include:

- Variable-temperature NMR : Identifies dynamic equilibria, as seen in for dihydroisoquinoline derivatives .

- 2D correlation spectroscopy (COSY, HSQC) : Resolves overlapping signals in complex heterocycles.

- Computational modeling : Compare experimental data with DFT-calculated chemical shifts (refer to ’s approach for triazole analogs) .

Basic: What analytical techniques are essential for assessing the purity of 5-(Methylamino)-2,3-dihydropyridazin-3-one hydrochloride?

Methodological Answer:

Purity assessment requires orthogonal methods:

- HPLC : Use C18 columns with UV detection (e.g., 254 nm), as in ’s 98.34% purity protocol for sulfonamide derivatives .

- Mass spectrometry (MS) : Confirm molecular ion ([M+H]+) and detect trace impurities (e.g., ’s impurity profiling for doxepin) .

- Elemental analysis : Validate stoichiometry (C, H, N, Cl) against theoretical values.

Advanced: How should stability studies be designed to evaluate degradation pathways under stress conditions (pH, temperature)?

Methodological Answer:

Adopt ICH Q1A guidelines with modifications:

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions.

- Degradant identification : Use LC-MS/MS (’s approach for pazopanib degradation) and compare with impurity databases (e.g., ’s triazolo-pyridinone impurities) .

- Kinetic modeling : Calculate degradation rate constants to predict shelf-life.

Advanced: What strategies isolate process-related impurities in dihydropyridazinone hydrochloride synthesis?

Methodological Answer:

Impurity isolation involves:

- Preparative chromatography : Use reverse-phase HPLC with gradient elution (e.g., ’s method for ofloxacin N-oxide separation) .

- Ion-pair extraction : Separate charged impurities using counterions like trifluoroacetate (’s trifluoroacetic acid protocol) .

- Crystallization selectivity : Exploit solubility differences (e.g., ’s impurity removal in ranitidine via fractional crystallization) .

Advanced: How can computational tools predict physicochemical properties (logP, pKa) for this compound?

Methodological Answer:

Leverage software like Schrödinger’s QikProp or ACD/Labs:

- logP prediction : Use fragment-based methods validated against pyridazinone analogs (’s dichloro derivatives) .

- pKa estimation : Apply QSPR models trained on heterocyclic amines (see ’s benzenemethanol analogs for methodology) .

- Solubility screening : Molecular dynamics simulations in explicit solvent models (e.g., ’s aqueous HCl system) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.